molecular formula C20H17N3O4S B2702116 7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one CAS No. 328555-47-1

7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2702116
CAS No.: 328555-47-1
M. Wt: 395.43
InChI Key: BDONYVQGVWPAMN-UHFFFAOYSA-N
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Description

7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of an ethoxy group, a methoxyphenylamino group, and a thiadiazolyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the ethoxy group through an alkylation reaction. The methoxyphenylamino group can be introduced via a nucleophilic substitution reaction, while the thiadiazolyl group is often added through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives with different substituents, such as:

Uniqueness

What sets 7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one apart is the combination of the ethoxy, methoxyphenylamino, and thiadiazolyl groups. This unique combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-ethoxy-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-3-26-15-7-4-12-10-16(19(24)27-17(12)11-15)18-22-23-20(28-18)21-13-5-8-14(25-2)9-6-13/h4-11H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDONYVQGVWPAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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